molecular formula C34H24N2O8 B7525074 [4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate

[4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate

Cat. No.: B7525074
M. Wt: 588.6 g/mol
InChI Key: IFXUDWCSKWHOQH-UHFFFAOYSA-N
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Description

[4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate is a complex organic compound characterized by the presence of nitrobenzoyl groups attached to a phenylethyl backbone

Properties

IUPAC Name

[4-[1-[4-(4-nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24N2O8/c1-34(25-5-3-2-4-6-25,26-11-19-30(20-12-26)43-32(37)23-7-15-28(16-8-23)35(39)40)27-13-21-31(22-14-27)44-33(38)24-9-17-29(18-10-24)36(41)42/h2-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXUDWCSKWHOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the nitrobenzoyl chloride, which is then reacted with a phenolic compound to form the ester linkage. The reaction conditions often require the use of a base, such as pyridine, to facilitate the esterification process. The final product is purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

[4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate involves its interaction with molecular targets through its nitrobenzoyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which influence the compound’s biological activity. The pathways involved may include modulation of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Nitrobenzoyl)oxyphenyl] 4-nitrobenzoate
  • [1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl] 4-nitrobenzoate

Uniqueness

[4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

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